Meta-fluorofentanyl
Overview
Description
meta-Fluorofentanyl (hydrochloride): is an analytical reference standard categorized as an opioid. It is a synthetic opioid and a structural analog of fentanyl, which is known for its potent analgesic properties. This compound is regulated as a Schedule I compound in the United States and is intended for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meta-Fluorofentanyl involves the reaction of 3-fluoroaniline with 1-(2-phenylethyl)-4-piperidone to form the intermediate N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide. This intermediate is then converted to its hydrochloride salt form. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle controlled substances .
Chemical Reactions Analysis
Types of Reactions: meta-Fluorofentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
meta-Fluorofentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in forensic toxicology to detect and analyze fentanyl analogs in biological samples
Mechanism of Action
meta-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the modulation of pain and reward mechanisms .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
para-Fluorofentanyl: Another fluorinated analog with similar potency to fentanyl.
ortho-Fluorofentanyl: A fluorinated analog that is twice as potent as fentanyl
Uniqueness: meta-Fluorofentanyl is unique due to its specific fluorination at the meta position, which affects its binding affinity and potency compared to other fluorinated analogs. This positional isomerism results in different pharmacological profiles and potencies .
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h3-10,17,20H,2,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQVWMQISKVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347459 | |
Record name | Meta-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90736-22-4 | |
Record name | Meta-fluorofentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090736224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meta-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | META-FLUOROFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E1Z897G1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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